molecular formula C15H21BO3 B13467235 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13467235
M. Wt: 260.14 g/mol
InChI Key: WNOVDUGKXZPAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzopyran ring fused with a dioxaborolane moiety. It is used in various chemical reactions, particularly in organic synthesis, due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dihydro-2H-1-benzopyran-5-ylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: It can participate in substitution reactions where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized benzopyran derivatives .

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced materials and polymers due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-1-benzopyran-5-ylboronic acid
  • 2-phenyl-3,4-dihydro-2H-1-benzopyran
  • 2-(4-methoxyphenyl)-1-benzopyran-4-one

Uniqueness

Compared to similar compounds, 2-(3,4-dihydro-2H-1-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various industrial applications .

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-8-5-9-13-11(12)7-6-10-17-13/h5,8-9H,6-7,10H2,1-4H3

InChI Key

WNOVDUGKXZPAIQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCOC3=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.